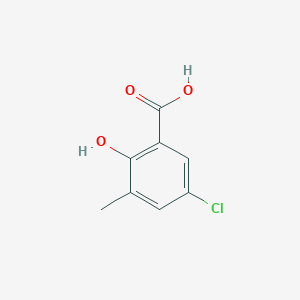

5-Chloro-2-hydroxy-3-methylbenzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-2-hydroxy-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTWXQZCFTXATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00280188 | |

| Record name | 5-chloro-2-hydroxy-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4386-40-7 | |

| Record name | 5-Chloro-2-hydroxy-3-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4386-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 15817 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004386407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC15817 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chloro-2-hydroxy-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 5 Chloro 2 Hydroxy 3 Methylbenzoic Acid and Analogous Precursors

Established Synthetic Routes to Substituted Benzoic Acids

The preparation of substituted benzoic acids is a cornerstone of organic synthesis, providing key intermediates for pharmaceuticals, agrochemicals, and materials science. Several fundamental reaction types are routinely employed to functionalize the aromatic ring.

Carboxylation Reactions

The introduction of a carboxylic acid group (-COOH) onto an aromatic ring is a critical transformation. The most established method for carboxylating phenols is the Kolbe-Schmitt reaction. This process typically involves the reaction of a sodium phenoxide with carbon dioxide under elevated temperature and pressure. acs.orgbohrium.com The reaction proceeds via the nucleophilic addition of the phenoxide to CO2, preferentially yielding the ortho-hydroxybenzoic acid derivative due to stabilization through chelation with the sodium ion.

Recent advancements have focused on developing milder and more efficient carboxylation methods. One such approach utilizes 2,4,6-trimethylphenol (B147578) as a recyclable additive, enabling the carboxylation of various phenols to proceed efficiently at atmospheric CO2 pressure, thus avoiding the need for high-pressure reactors. bohrium.comfuture4200.com This method has been shown to be effective for a range of substituted phenols. future4200.com

Biocatalytic methods have also emerged as a highly regioselective alternative. Engineered Escherichia coli whole-cells expressing specific decarboxylase enzymes can catalyze the carboxylation of phenols. acs.org For instance, benzoic acid (de)carboxylases selectively form o-hydroxybenzoic acid derivatives, offering a green chemistry approach to this transformation. acs.orgnih.gov

| Method | Key Reagents/Catalysts | Typical Conditions | Primary Product | Reference |

|---|---|---|---|---|

| Kolbe-Schmitt Reaction | Sodium Phenoxide, CO₂ | High Temperature (120-300 °C), High Pressure | ortho-Hydroxybenzoic acid | acs.org |

| Atmospheric Pressure Kolbe-Schmitt | Phenol, NaH, 2,4,6-trimethylphenol (additive) | 1 atm CO₂, 185 °C | ortho-Hydroxybenzoic acid | bohrium.comfuture4200.com |

| Enzymatic Carboxylation | (De)carboxylase enzymes (e.g., 2,3-DHBD_Ao) | Aqueous buffer, 30 °C, KHCO₃ | ortho-Hydroxybenzoic acid | acs.orgnih.gov |

Halogenation Strategies utilizing Specific Reagents

The introduction of halogen atoms onto an aromatic ring is a fundamental step in the synthesis of many complex molecules. While elemental halogens can be used, reagents like N-Chlorosuccinimide (NCS) offer milder conditions and improved handling. oup.comisca.me Aromatic chlorination with NCS is an electrophilic substitution reaction that often requires activation by a Brønsted or Lewis acid. researchgate.netorganic-chemistry.org

Catalysts such as ammonium (B1175870) nitrate (B79036) (NH4NO3) or iron(III) chloride (FeCl3) in solvents like acetonitrile (B52724) have been shown to be effective for the nuclear halogenation of aromatic compounds using NCS. oup.comoup.com The choice of catalyst can influence the reaction rate and, in some cases, the isomeric distribution of the products. oup.com For deactivated aromatic systems, stronger activating systems such as BF3-H2O can be employed to facilitate halogenation with N-halosuccinimides. organic-chemistry.org Palladium catalysis has also been developed for the C-H halogenation of benzoic acids, allowing for direct functionalization without pre-activation of the ring. acs.org

| Catalyst/Activator | Substrate Type | Solvent | Key Feature | Reference |

|---|---|---|---|---|

| NH₄NO₃ or FeCl₃ | Activated/Neutral Aromatics | Acetonitrile | Mild and efficient method. | oup.comoup.com |

| Aqueous HCl | Activated Aromatics (e.g., Acetanilides) | Water | Organic solvent-free system. | isca.me |

| BF₃-H₂O | Deactivated Aromatics | Not specified | Sufficiently high acidity for difficult substrates. | organic-chemistry.org |

| Palladium(II) | Benzoic Acids | Acetonitrile | Direct ortho-C-H halogenation. | acs.org |

Hydroxylation and Methylation Techniques on Aromatic Systems

Adding hydroxyl and methyl groups to an aromatic ring requires distinct strategies. Aromatic hydroxylation can be achieved through various methods, including the decarboxylative hydroxylation of existing benzoic acids. This transformation converts an aryl carboxylic acid directly into a phenol. nih.gov One modern approach involves a photoinduced, copper-catalyzed reaction that proceeds at mild temperatures (35 °C), overcoming the high temperatures typically required for decarboxylation. nih.gov Another method uses a non-heme iron complex with hydrogen peroxide to achieve the ortho-hydroxylation of benzoic acids under mild conditions. brandeis.edursc.org

Methylation of aromatic systems is most classically achieved through the Friedel-Crafts alkylation reaction. This involves an alkyl halide (e.g., methyl chloride or iodide) and a strong Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds via an electrophilic aromatic substitution mechanism where the Lewis acid activates the alkyl halide to generate a carbocation or a related electrophilic species. The regioselectivity of the reaction is governed by the directing effects of the substituents already present on the aromatic ring.

Targeted Synthesis of 5-Chloro-2-hydroxy-3-methylbenzoic Acid

The synthesis of the specifically substituted target compound, this compound, necessitates a multi-step approach where regioselectivity is carefully controlled at each stage.

Multi-Step Synthesis Approaches

A plausible synthetic route to this compound can be designed starting from a readily available precursor like 3-methylsalicylic acid. This multi-step process leverages the reaction types discussed previously.

Proposed Synthesis Pathway:

Starting Material: 3-Methylsalicylic acid (3-methyl-2-hydroxybenzoic acid). This precursor already contains the required carboxyl, hydroxyl, and methyl groups in the correct relative positions (1, 2, and 3).

Chlorination: The key remaining step is the introduction of a chlorine atom at the C-5 position. This can be achieved via electrophilic aromatic substitution using a chlorinating agent such as N-Chlorosuccinimide (NCS) in the presence of a suitable catalyst. chemicalbook.com The existing hydroxyl and carboxyl groups on the ring will direct the incoming electrophile.

Another documented, though different, approach involves a Sandmeyer-type reaction starting from 5-amino-2-hydroxybenzoic acid. nih.gov In this method, the amino group is first converted to a diazonium salt, which is then displaced by a chlorine atom using a copper(I) chloride catalyst. nih.gov While effective, this route requires a different starting material and functional group interconversion.

Regioselective Functionalization Techniques

The success of the proposed synthesis from 3-methylsalicylic acid relies entirely on controlling the regioselectivity of the chlorination step. The directing effects of the substituents on the aromatic ring are paramount.

Directing Effects in 3-Methylsalicylic Acid:

Hydroxyl Group (-OH): The hydroxyl group at C-2 is a powerful activating, ortho, para-directing group. It strongly activates the positions ortho (C-3) and para (C-5) to itself.

Carboxylic Acid Group (-COOH): The carboxyl group at C-1 is a deactivating, meta-directing group.

Methyl Group (-CH3): The methyl group at C-3 is a weakly activating, ortho, para-directing group.

Controlling the Site of Chlorination: When 3-methylsalicylic acid is subjected to electrophilic chlorination, the positions available for substitution are C-4, C-5, and C-6.

The C-3 position is already occupied by the methyl group.

The powerful ortho, para-directing influence of the hydroxyl group strongly favors substitution at the C-5 position (para to -OH).

The methyl group also directs ortho (to C-4) and para (to C-6), while the carboxyl group directs meta (to C-3 and C-5).

The cumulative electronic and steric effects strongly favor the chlorine atom adding to the C-5 position. This position is electronically activated by the hydroxyl group and is sterically accessible, leading to the desired product, this compound.

This regioselective outcome demonstrates how the inherent electronic properties of existing functional groups can be harnessed to construct complex, polysubstituted aromatic molecules with high precision.

Industrial Scale-Up Considerations and Process Optimization for Related Analogs

Efficiency and Yield Enhancement Strategies

Maximizing efficiency and yield is a critical aspect of industrial chemical production. In the context of synthesizing analogs of this compound, several strategies can be employed, primarily revolving around the optimization of the Kolbe-Schmitt reaction and related processes.

One key strategy is the careful selection of the alkali metal phenoxide. The choice between sodium, potassium, or other alkali metals can significantly influence the regioselectivity of the carboxylation (i.e., the position of the carboxylic acid group on the aromatic ring). jk-sci.com For instance, sodium phenoxide tends to favor ortho-carboxylation, which would be desirable for the synthesis of a 2-hydroxybenzoic acid derivative. rsc.org

Another important factor is the purity of the reactants and the reaction environment. The presence of water, for example, is known to decrease the yield of the desired product in the Kolbe-Schmitt reaction. jk-sci.com Therefore, industrial processes must incorporate stringent drying procedures for both the phenolate (B1203915) precursor and the solvents used.

The use of additives has also been shown to enhance yields. In some variations of the Kolbe-Schmitt reaction, the addition of other phenolic compounds can increase the yield of the desired hydroxybenzoic acid. mdpi.com Furthermore, the choice of solvent or reaction medium can play a crucial role. While the traditional Kolbe-Schmitt reaction is often performed as a solid-gas phase reaction, conducting the reaction in an inert liquid medium, such as an aromatic hydrocarbon, can improve heat distribution and mixing, leading to more consistent results and potentially higher yields. google.com

Recent developments have also explored homogeneous reaction conditions, for example, using dimethylsulfoxide (DMSO) as a solvent, which has been shown to increase the yield of hydroxybenzoic acids under milder conditions. mdpi.com Basic additives like sodium salts of mesitol or tert-butylcalix jk-sci.comarene have also been found to enhance the reaction, increasing the yield of hydroxybenzoic acids. mdpi.com

The table below summarizes key strategies for enhancing efficiency and yield in the synthesis of analogous hydroxybenzoic acids.

| Strategy | Description | Potential Impact on Yield |

| Reactant Purity | Ensuring reactants, particularly the phenolate, are thoroughly dried to minimize side reactions. jk-sci.com | Significant increase |

| Alkali Metal Selection | Choosing the appropriate alkali metal (e.g., sodium for ortho-carboxylation) to direct the regioselectivity of the carboxylation. rsc.orgjk-sci.com | Improved selectivity and yield of the desired isomer |

| Process Parameters | Optimization of temperature, pressure, and reaction time for the specific substituted phenol. rsc.orggoogle.com | Substantial improvement |

| Use of Additives | Introduction of other phenolic compounds or basic additives to accelerate the reaction. mdpi.com | Moderate to significant increase |

| Solvent System | Employing an inert liquid medium or a homogeneous solvent system to improve reaction control and efficiency. mdpi.comgoogle.com | Moderate to significant increase |

Catalyst Systems in Production

While the Kolbe-Schmitt reaction itself is typically considered to be base-mediated rather than catalyzed in the traditional sense, catalysts play a crucial role in the synthesis of the precursors for compounds like this compound. Specifically, the chlorination of the cresol (B1669610) precursor is a key step that relies on catalytic processes to achieve the desired regioselectivity and efficiency.

The direct chlorination of phenols or cresols can lead to a mixture of isomers, which is undesirable for industrial production where a specific isomer is required. Therefore, catalyst systems are employed to direct the chlorination to the desired position on the aromatic ring. For the synthesis of a precursor like 4-chloro-2-methylphenol (B52076) (from o-cresol), achieving para-selectivity is crucial.

Research has shown that various sulfur-containing compounds can act as effective catalysts for the para-selective chlorination of phenols using sulfuryl chloride (SO2Cl2) as the chlorinating agent. mdpi.comresearchgate.net These catalysts, often used in conjunction with a Lewis acid like aluminum chloride (AlCl3) or ferric chloride (FeCl3), can significantly enhance the yield of the desired para-chloro isomer. mdpi.com Examples of such sulfur-based catalysts include dialkyl sulfides, dithiaalkanes, and polymeric sulfides. mdpi.comresearchgate.net The effectiveness of these catalysts can depend on the structure of the sulfur compound, including the length of alkyl chains or spacer groups between sulfur atoms. mdpi.comresearchgate.net

Metal halide catalysts, such as ferric chloride, stannic chloride, and titanium tetrachloride, are also used to catalyze the chlorination of cresols. google.com The choice of catalyst and its concentration are critical parameters that need to be optimized to maximize the yield of the desired chlorinated precursor while minimizing the formation of byproducts.

The table below provides an overview of catalyst systems used in the synthesis of precursors for related halogenated hydroxybenzoic acids.

| Catalyst System | Reaction Step | Function | Key Advantages |

| Sulfur-containing compounds (e.g., dialkyl sulfides, polymeric sulfides) with a Lewis acid (e.g., AlCl3, FeCl3) | Chlorination of cresols | Promotes para-selective chlorination mdpi.comresearchgate.net | High regioselectivity, leading to higher purity of the desired precursor. |

| Metal Halides (e.g., FeCl3, SnCl4, TiCl4) | Chlorination of cresols | Catalyzes the electrophilic aromatic substitution of chlorine. google.com | Effective in promoting the overall chlorination reaction. |

| Zeolites and Montmorillonite Clay | Chlorination of phenols | Shape-selective catalysis to favor the para-isomer. researchgate.net | Can offer high para-selectivity, though may require specific solvent systems. |

Reactivity and Derivatization Chemistry of 5 Chloro 2 Hydroxy 3 Methylbenzoic Acid

Electrophilic Aromatic Substitution Reactions

The reactivity of the benzene (B151609) ring in 5-Chloro-2-hydroxy-3-methylbenzoic acid is governed by the directing effects of its substituents. The hydroxyl (-OH) and methyl (-CH₃) groups are activating and ortho-, para-directing, while the chloro (-Cl) group is deactivating but also ortho-, para-directing. The carboxylic acid (-COOH) group is a deactivating meta-director. The interplay of these groups dictates the position of substitution for incoming electrophiles.

Halogenation (e.g., Iodination)

In the case of this compound, the positions ortho and para to the strongly activating hydroxyl group are C1, C3, and C5. Positions C1, C3, and C5 are already substituted with the carboxylic acid, methyl, and chloro groups, respectively. The remaining open positions are C4 and C6. The C6 position is ortho to the hydroxyl group and para to the methyl group, making it electronically enriched and a likely site for electrophilic attack, despite potential steric hindrance from the adjacent methyl group. The C4 position is ortho to the methyl group but meta to the hydroxyl group, making it a less probable site for substitution. Therefore, halogenation is predicted to occur at the C6 position.

Table 1: Halogenation of Salicylic (B10762653) Acid Derivatives This table presents data from related compounds to infer the reactivity of this compound.

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| Methyl 5-chlorosalicylate | Sodium salt of N-chloro-p-toluylsulfonamide, NaI, DMF | Methyl 5-chloro-3-iodosalicylate |

| Salicylic Acid | Iodine Monochloride (ICl), Aqueous solution (pH 7) | Iodosalicylic acid derivatives |

Nitration Reactions

The nitration of aromatic rings is a classic electrophilic aromatic substitution. For substituted salicylic acids, the position of nitration is heavily influenced by the existing groups. Research on the nitration of 3-methylsalicylic acid demonstrates that the reaction with 65% concentrated nitric acid in tetrahydrofuran (B95107), catalyzed by a zirconium compound, yields 5-nitro-3-methylsalicylic acid. google.com In this case, the nitro group is directed to the position para to the activating hydroxyl group.

For this compound, the position para to the hydroxyl group (C5) is blocked by a chlorine atom. The positions ortho to the hydroxyl group are C1 (blocked by -COOH) and C6. The C6 position is strongly activated, being ortho to the hydroxyl group and para to the methyl group. The C4 position is ortho to the methyl group but meta to the hydroxyl group. Consequently, the C6 position is the most nucleophilic and the most probable site for nitration. The reaction would be expected to yield 5-Chloro-2-hydroxy-3-methyl-6-nitrobenzoic acid.

Table 2: Nitration of Substituted Salicylic Acids

| Starting Material | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| 3-Methylsalicylic acid | 65% HNO₃, Zirconium catalyst, THF, 60°C, 36h | 5-Nitro-3-methylsalicylic acid | 89% google.com |

Carboxylic Acid Functional Group Transformations

The carboxylic acid group of this compound is a key site for derivatization, allowing for the synthesis of esters, amides, and other related compounds.

Esterification Reactions

Esterification of the carboxylic acid group can be readily achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. chemguide.co.uk For example, 5-chlorosalicylic acid is converted to its methyl ester by refluxing in methanol (B129727) with a catalytic amount of sulfuric acid. This method is directly applicable to this compound.

Alternative methods, such as the Steglich esterification, use coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com This method is particularly useful for substrates that may be sensitive to the strongly acidic conditions of the Fischer esterification.

Table 3: Common Esterification Methods for Hydroxybenzoic Acids

| Method | Reagents | Typical Conditions | Notes |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), conc. H₂SO₄ | Reflux for several hours | Equilibrium reaction; uses excess alcohol to drive to completion. masterorganicchemistry.com |

| Steglich Esterification | Alcohol, DCC, DMAP | Anhydrous solvent (e.g., DCM), room temperature | Mild conditions, suitable for acid-sensitive molecules. commonorganicchemistry.com |

Amidation and Acylation Reactions

The carboxylic acid can be converted into amides by reaction with primary or secondary amines. A direct method involves treating 5-chlorosalicylic acid with an amine in an inert solvent using phosphorus trichloride (B1173362) (PCl₃) as a dehydrating/activating agent. researchgate.net This approach has been successfully used to synthesize a variety of N-substituted aromatic and heterocyclic amides. researchgate.net

Another versatile method for amide bond formation employs coupling agents that activate the carboxylic acid in situ. Reagents such as triphenylphosphine (B44618) in combination with N-chlorophthalimide can facilitate the reaction between a carboxylic acid and an amine at room temperature, offering good to excellent yields under mild conditions. nih.govacs.org

Acylation reactions typically proceed via the formation of a more reactive acyl derivative, such as an acyl chloride. The carboxylic acid can be converted to 5-chloro-2-hydroxy-3-methylbenzoyl chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride can then readily react with various nucleophiles, including alcohols, amines, and carbanions, to form esters, amides, and ketones, respectively.

Table 4: Synthesis of N-Substituted Amides from 5-Chlorosalicylic Acid Data from the reaction of 5-chlorosalicylic acid with various primary amines using PCl₃ in an inert solvent. researchgate.net

| Amine Reactant | Product |

|---|---|

| Aniline | N-phenyl-5-chloro-2-hydroxybenzamide |

| p-Toluidine | N-(4-methylphenyl)-5-chloro-2-hydroxybenzamide |

| p-Anisidine | N-(4-methoxyphenyl)-5-chloro-2-hydroxybenzamide |

Reduction of the Carboxylic Acid Group

The carboxylic acid functional group can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, as weaker agents like sodium borohydride (B1222165) (NaBH₄) are ineffective. lumenlearning.com Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction, capable of converting carboxylic acids and their esters to primary alcohols in excellent yields. ncert.nic.inbyjus.com

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). byjus.com A crucial consideration for the reduction of this compound is the presence of two acidic protons: one on the carboxylic acid and one on the phenolic hydroxyl group. Both of these protons will react with LiAlH₄, consuming two equivalents of the hydride before reduction of the carbonyl group begins. Therefore, an excess of LiAlH₄ is necessary to ensure complete conversion to the corresponding benzyl (B1604629) alcohol, (5-chloro-2-hydroxy-3-methylphenyl)methanol. The reaction mixture must be carefully quenched with water and/or acid during workup to neutralize the excess hydride and hydrolyze the resulting aluminum alkoxide salts. lumenlearning.com

Hydrazide Formation

The carboxylic acid functionality of this compound readily undergoes condensation reactions with hydrazine (B178648) and its derivatives to form the corresponding acylhydrazides, commonly known as hydrazides. This reaction is a cornerstone in the synthesis of various heterocyclic compounds and molecules with potential biological activity. biointerfaceresearch.com

The formation of 5-Chloro-2-hydroxy-3-methylbenzoyl hydrazide typically proceeds by reacting the parent benzoic acid or its ester derivative with hydrazine hydrate, often in a suitable solvent like ethanol (B145695) and under reflux conditions. nih.gov The resulting hydrazide is a stable, crystalline solid and serves as a key building block for further derivatization.

A significant application of these hydrazides is in the synthesis of hydrazones. The active hydrogen atoms of the -NHNH2 group in the hydrazide can condense with aldehydes and ketones, leading to the formation of N'-substituted hydrazones. nih.gov For instance, the reaction of a substituted benzohydrazide (B10538) with an appropriate aldehyde, such as 5-chloro-2-hydroxybenzaldehyde, in a solvent like methanol under reflux, yields the corresponding Schiff base. nih.gov This reactivity opens pathways to a wide array of derivatives with diverse chemical properties.

Table 1: Representative Reaction for Hydrazide Formation

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

|---|---|---|---|

| This compound methyl ester | Hydrazine hydrate | 5-Chloro-2-hydroxy-3-methylbenzoyl hydrazide | Methanol, Reflux |

Phenolic Hydroxyl Group Modifications

The phenolic hydroxyl group in this compound is a site for various chemical modifications, including alkylation to form ethers and acylation to produce esters. These reactions are fundamental in altering the electronic and steric properties of the molecule.

The hydroxyl group can be converted to an ether through alkylation. A common method for this transformation is the Williamson ether synthesis, which involves the reaction of the corresponding phenoxide with an alkyl halide. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone (B3395972) or dimethylformamide. google.com The choice of the alkylating agent can be varied to introduce different alkyl or arylalkyl groups. For instance, reaction with benzyl chloride in the presence of a base would yield the corresponding benzyl ether. google.com

The alkylation of hydroxy-substituted aromatic compounds can also be achieved using other alkylating agents like olefins or alcohols under acidic catalysis. google.com These methods provide alternative routes to a variety of ether derivatives.

Table 2: Examples of Alkylation Reactions

| Alkylating Agent | Base/Catalyst | Product |

|---|---|---|

| Methyl iodide | K2CO3 | 5-Chloro-2-methoxy-3-methylbenzoic acid |

| Benzyl chloride | K2CO3 | 5-Chloro-2-(benzyloxy)-3-methylbenzoic acid |

Acylation of the phenolic hydroxyl group leads to the formation of esters. This can be readily achieved by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides. nih.govresearchgate.net The reaction with an acyl chloride is often carried out in the presence of a base, like triethylamine, to neutralize the hydrochloric acid byproduct. nih.gov

Alternatively, acid anhydrides can be employed for the acylation. For example, reaction with acetic anhydride, often in the presence of a catalytic amount of acid or base, will yield the corresponding acetate (B1210297) ester. google.com These acylation reactions are generally efficient and provide a straightforward method for protecting the hydroxyl group or for synthesizing derivatives with altered properties.

Table 3: Common Acylation Reactions

| Acylating Agent | Catalyst/Base | Product |

|---|---|---|

| Acetyl chloride | Triethylamine | 2-Acetoxy-5-chloro-3-methylbenzoic acid |

| Benzoyl chloride | Triethylamine | 2-(Benzoyloxy)-5-chloro-3-methylbenzoic acid |

Reactivity of the Methyl Group

The methyl group attached to the aromatic ring, while generally less reactive than the other functional groups, can undergo oxidation under specific conditions.

The benzylic methyl group of this compound can be oxidized to a carboxylic acid group, thereby forming a dicarboxylic acid derivative. This transformation typically requires strong oxidizing agents and can be challenging to achieve selectively without affecting other parts of the molecule.

Several methods have been developed for the oxidation of aryl methyl groups. One approach involves the use of oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) under harsh reaction conditions. However, these reagents are often not selective. More modern and milder methods utilize catalytic systems. For instance, the aerobic oxidation of substituted toluenes to the corresponding benzoic acids can be achieved using catalysts such as cobalt or manganese salts in the presence of a bromide source and a radical initiator. organic-chemistry.org Another approach involves photo-oxidation in the presence of N-bromosuccinimide (NBS) and molecular oxygen, which can directly convert an aromatic methyl group to a carboxylic acid. researchgate.net The use of sulfuric acid in combination with vanadium pentoxide or manganese dioxide has also been reported for the oxidation of oxidation-resistant aryl methyl groups. google.com

The specific application of these methods to this compound would require careful optimization of reaction conditions to achieve the desired transformation without significant side reactions.

Table 4: Potential Oxidation Reactions of the Methyl Group

| Oxidizing System | Product |

|---|---|

| KMnO4, heat | 5-Chloro-2-hydroxy-1,3-benzenedicarboxylic acid |

| Co(OAc)2/NaBr/O2 | 5-Chloro-2-hydroxy-1,3-benzenedicarboxylic acid |

Chelation and Coordination Chemistry

The presence of both a hydroxyl group and a carboxylic acid group in a 1,2-relationship on the aromatic ring makes this compound an excellent chelating agent. This structural motif, characteristic of salicylic acid and its derivatives, allows the molecule to form stable complexes with a variety of metal ions. ijesi.org

Upon deprotonation, the phenolate (B1203915) and carboxylate groups can coordinate to a metal center, forming a six-membered chelate ring. This bidentate coordination is a key feature of the coordination chemistry of salicylic acids. ijesi.org The nature and stability of the resulting metal complexes are influenced by the substituents on the salicylic acid ring. The chloro and methyl substituents on this compound will modulate its electronic properties and, consequently, the stability and reactivity of its metal complexes.

Substituted salicylic acids have been shown to form complexes with a range of metal ions, including iron(III), aluminum(III), and copper(II). nih.govmdpi.com The stoichiometry of these complexes can vary, with common ratios of metal to ligand being 1:1, 1:2, and 1:3. rsc.org The coordination geometry around the metal center is also diverse, with octahedral and square pyramidal arrangements being frequently observed. nih.govmdpi.com The study of these complexes is of interest due to their potential applications in areas such as catalysis, materials science, and medicinal chemistry.

Table 5: Potential Metal Complexes

| Metal Ion | Potential Complex Stoichiometry (Metal:Ligand) |

|---|---|

| Fe(III) | 1:1, 1:2, 1:3 |

| Al(III) | 1:1, 1:2, 1:3 |

| Cu(II) | 1:1, 1:2 |

Supramolecular Assembly and Cocrystal Formation

The molecular structure of this compound, featuring a carboxylic acid group, a hydroxyl group, and a chlorine atom, provides a rich landscape for the formation of intricate supramolecular assemblies governed by non-covalent interactions. While specific studies on the cocrystals of this compound are not extensively documented in the reviewed literature, its potential for supramolecular assembly and cocrystal formation can be inferred from the behavior of its functional groups and analysis of closely related structures, such as 5-chloro-2-hydroxybenzoic acid.

The primary drivers for supramolecular assembly in this compound are strong hydrogen bonds originating from the carboxylic acid and hydroxyl moieties. The carboxylic acid group typically forms robust, dimeric hydrogen-bonded motifs, while the hydroxyl group can act as both a hydrogen bond donor and acceptor.

A detailed analysis of the closely related compound, 5-chloro-2-hydroxybenzoic acid, reveals specific, predictable patterns of hydrogen bonding that are highly likely to be conserved in this compound. In the crystal structure of 5-chloro-2-hydroxybenzoic acid, two key hydrogen bonding motifs are observed:

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond forms between the hydroxyl group and the carbonyl oxygen of the carboxylic acid. This interaction creates a stable six-membered ring motif, denoted as an S(6) ring in graph-set notation. nih.gov

Intermolecular Hydrogen Bonding: The molecules self-assemble into centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid groups of two separate molecules. nih.gov This creates a characteristic R22(8) ring motif. nih.gov These dimers are further interlinked by other interactions, such as C-H···O bonds. nih.gov

The presence of the methyl group at the 3-position in this compound is not expected to interfere with these primary hydrogen bonding patterns. The fundamental architecture of the supramolecular assembly, based on the S(6) intramolecular ring and the R22(8) intermolecular dimer, is anticipated to remain the dominant feature.

The following table details the typical hydrogen bond geometries observed in the crystal structure of the analogous 5-chloro-2-hydroxybenzoic acid, which serves as a model for the interactions expected for this compound. nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) | Motif |

| O-H···O (hydroxyl to carbonyl) | 0.82 | 1.80 | 2.58 | 159 | S(6) Intramolecular |

| O-H···O (carboxylic acid) | 0.82 | 1.82 | 2.64 | 178 | R22(8) Intermolecular Dimer |

| C-H···O (aryl to carbonyl) | 0.93 | 2.50 | 3.41 | 167 | Inter-dimer Linkage |

Cocrystal Formation Potential

Crystal engineering principles suggest that this compound is a strong candidate for forming pharmaceutical cocrystals. nih.gov Cocrystals are multi-component systems where an active pharmaceutical ingredient (in this case, potentially the benzoic acid derivative) is co-crystallized with a pharmaceutically acceptable coformer. nih.gov The formation of cocrystals is driven by the same non-covalent interactions that govern self-assembly, particularly hydrogen bonding.

The carboxylic acid and hydroxyl groups of this compound can form predictable and reliable supramolecular synthons with a variety of coformer molecules. Supramolecular synthons are robust, recurring patterns of intermolecular interactions. For instance, the carboxylic acid group can form a well-established "carboxylic acid-pyridine" heterosynthon with pyridine-containing coformers. mdpi.com Similarly, it can interact with amide functional groups to form "amide-acid" synthons. mdpi.comresearchgate.net

The design of cocrystals involving this compound would involve selecting coformers with complementary functional groups capable of forming strong hydrogen bonds, such as:

Amides (e.g., nicotinamide, isoniazid)

N-oxides (e.g., pyridine-N-oxide)

Other carboxylic acids

Compounds with hydroxyl groups

By forming cocrystals, it is possible to modify the physicochemical properties of the parent compound, such as solubility, dissolution rate, and stability, without altering its covalent structure. mdpi.com While the theoretical potential is high, experimental studies are required to identify suitable coformers and crystallization conditions to successfully form cocrystals of this compound.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of a compound by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

A ¹H NMR spectrum for 5-Chloro-2-hydroxy-3-methylbenzoic acid would be expected to show distinct signals for the hydroxyl proton, the carboxylic acid proton, the two aromatic protons, and the methyl group protons. The precise chemical shifts (δ, in ppm) and coupling constants (J, in Hz) are influenced by the electron-withdrawing effects of the chloro and carboxyl groups and the electron-donating effects of the hydroxyl and methyl groups.

However, specific experimental ¹H NMR data, including chemical shifts and proton assignments for this compound, have not been found in the surveyed literature.

Expected Proton Environments for this compound

| Proton Type | Expected Number of Signals | Expected Multiplicity | General Chemical Shift Region (ppm) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 1 | Singlet (broad) | 10.0 - 13.0 |

| Phenolic Hydroxyl (-OH) | 1 | Singlet (broad) | 4.0 - 7.0 (variable) |

| Aromatic (Ar-H) | 2 | Doublets | 6.5 - 8.0 |

This table represents general expectations for this type of structure; it is not based on experimental data for the specific compound.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct signals would be anticipated: one for the carboxylic carbon, six for the aromatic carbons, and one for the methyl carbon. The chemical shifts would be highly dependent on the attached functional groups.

Specific, experimentally determined ¹³C NMR chemical shifts and carbon assignments for this compound are not available in the reviewed scientific databases and literature.

Expected Carbon Environments for this compound

| Carbon Type | Expected Number of Signals | General Chemical Shift Region (ppm) |

|---|---|---|

| Carboxylic Acid (-C OOH) | 1 | 165 - 185 |

| Aromatic (Ar-C) | 6 | 110 - 160 |

This table represents general expectations for this type of structure; it is not based on experimental data for the specific compound.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) would be invaluable for unambiguous assignment of proton and carbon signals. COSY would reveal correlations between neighboring aromatic protons, while HETCOR (or its more modern versions, HSQC and HMBC) would link each proton to its directly attached carbon and to more distant carbons, respectively.

A detailed analysis based on 2D NMR techniques is contingent on the availability of the primary spectral data, which could not be located for this compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups and analyze the vibrational modes of a molecule.

The IR and Raman spectra of this compound would display a series of absorption bands corresponding to the stretching and bending vibrations of its various bonds (O-H, C-H, C=O, C-O, C=C, C-Cl). An intramolecular hydrogen bond between the hydroxyl group at C2 and the adjacent carboxylic acid group would be expected, which significantly affects the position and shape of the O-H and C=O stretching bands.

A complete and experimentally verified assignment of the vibrational modes for this compound is not present in the surveyed literature. Theoretical calculations, often performed alongside experimental work, would be required for a precise assignment of each band.

The presence of key functional groups can be readily identified from characteristic IR absorption bands.

Characteristic Infrared Absorption Regions for Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (very broad) |

| O-H (Phenol) | Stretching | ~3200 (broad, involved in H-bonding) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Methyl) | Stretching | 2975 - 2850 |

| C=O (Carboxylic Acid) | Stretching | 1710 - 1680 (shifted by H-bonding) |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-O | Stretching | 1320 - 1210 |

This table indicates generally accepted regions for the identification of these functional groups and does not represent specific experimental data for the title compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This information is critical for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a sample with high-energy electrons, causing the molecule to ionize and fragment in a reproducible manner. The fragmentation pattern serves as a molecular fingerprint.

For this compound (C₈H₇ClO₃), the molecular ion peak [M]⁺• would be expected at a nominal mass of m/z 186. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic [M+2]⁺• peak at m/z 188 with approximately one-third the intensity of the molecular ion peak would be observed.

The fragmentation of benzoic acids under EI conditions often proceeds through specific pathways. libretexts.org For this particular molecule, key fragmentation events would likely include the loss of small, stable neutral molecules or radicals from the parent ion. Common fragmentation patterns for substituted salicylic (B10762653) acids include the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), or water (H₂O) through ortho-effect interactions.

Table 1: Predicted EI-MS Fragmentation for this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 186 | [C₈H₇³⁵ClO₃]⁺• | - |

| 169 | [C₈H₆³⁵ClO₂]⁺ | •OH |

| 168 | [C₈H₄³⁵ClO₂]⁺• | H₂O |

| 141 | [C₇H₄³⁵ClO]⁺ | •COOH |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS would be used to confirm its elemental composition of C₈H₇ClO₃. The theoretical monoisotopic mass can be calculated with high precision, which serves as a key identifying parameter.

Table 2: HRMS Data for this compound

| Molecular Formula | Isotope | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| C₈H₇³⁵ClO₃ | ³⁵Cl | 186.00837 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's electronic structure.

Electronic Transitions and Absorption Maxima Analysis

The UV-Vis spectrum of this compound is dominated by electronic transitions within the substituted benzene (B151609) ring, which acts as a chromophore. The hydroxyl (-OH), chloro (-Cl), and methyl (-CH₃) groups act as auxochromes, modifying the absorption wavelengths and intensities. The primary electronic transitions observed for aromatic systems like this are π → π* transitions.

Benzoic acid itself typically displays two main absorption bands: a strong B-band (benzenoid) around 230 nm and a weaker, longer-wavelength C-band (benzenoid) around 274 nm. rsc.org The presence of the electron-donating hydroxyl and methyl groups, along with the chloro group, is expected to cause a bathochromic (red) shift in these absorption maxima to longer wavelengths. The spectrum of a similar compound, 2,5-dihydroxybenzoic acid, shows absorption maxima at 214 nm, 236 nm, and 334 nm, illustrating the effect of multiple hydroxyl groups. sielc.com For this compound, the π → π* transitions would be expected to produce characteristic absorption maxima in the UV region, likely with the C-band shifted to wavelengths approaching 300 nm or beyond.

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

A comprehensive search of crystallographic databases and scientific literature did not yield a publicly available single-crystal X-ray diffraction structure for this compound. While crystal structures for closely related compounds like 5-Chloro-2-hydroxybenzoic acid have been reported nih.gov, this specific data is not available for the title compound.

Therefore, a detailed, experimentally verified analysis of its molecular geometry and crystal packing, including specific bond lengths, angles, and intermolecular hydrogen bonding patterns, cannot be provided at this time. Such an analysis would require the successful growth of a single crystal of this compound and subsequent X-ray diffraction analysis.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a powerful analytical technique used to determine the crystalline structure of materials. By analyzing the diffraction pattern produced when a sample is exposed to X-rays, information about its phase purity, crystal structure, and lattice parameters can be obtained. Each crystalline solid has a unique diffraction pattern, which serves as a "fingerprint" for its identification.

Elemental Analysis

Elemental analysis is a fundamental analytical technique that determines the mass percentage of each element within a compound. For organic compounds, this typically involves combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (such as carbon dioxide, water, and hydrogen halides) are measured to calculate the percentage composition of carbon, hydrogen, and other elements. This experimental data is then compared to the theoretical composition calculated from the compound's molecular formula to confirm its elemental makeup and purity.

The molecular formula for this compound is C₈H₇ClO₃. Based on this formula, the theoretical elemental composition has been calculated. This data is crucial for verifying the identity of a synthesized sample of the compound. While specific experimental results from laboratory analysis are proprietary to the performing institution, the theoretical values provide a benchmark for such analyses.

The calculated theoretical elemental composition is presented in the table below.

| Element | Symbol | Atomic Mass (amu) | Molar Mass Contribution ( g/mol ) | Percentage Composition (%) |

| Carbon | C | 12.011 | 96.088 | 51.50% |

| Hydrogen | H | 1.008 | 7.056 | 3.78% |

| Chlorine | Cl | 35.453 | 35.453 | 19.00% |

| Oxygen | O | 15.999 | 47.997 | 25.72% |

| Total | 186.594 | 100.00% |

In-Depth Computational and Theoretical Analysis of this compound Remains an Area for Future Research

Following a comprehensive search for dedicated computational and theoretical chemistry studies on the compound this compound, it has been determined that specific, in-depth research articles covering the requested analytical details are not available in the public domain. While computational studies have been performed on structurally similar molecules, such as 5-chloro-2-hydroxybenzoic acid and other derivatives of benzoic acid, a complete analysis as per the specified outline for this compound has not been published.

To ensure scientific accuracy and strictly adhere to the provided instructions, which focus exclusively on this compound, this article cannot be generated at this time. Extrapolating data from related but distinct chemical structures would not provide a scientifically valid or accurate representation of the target molecule's properties.

The field of computational chemistry relies on precise calculations for specific molecular structures. The addition of a methyl group at the 3-position, which distinguishes the target compound from its more frequently studied relatives like 5-chloro-2-hydroxybenzoic acid, would significantly alter its electronic and structural properties. Therefore, any data from analogous compounds cannot be used to accurately describe:

Molecular Geometry Optimization: The precise bond lengths and angles.

Vibrational Frequencies: The specific wavenumbers and modes of vibration.

Electronic Properties (HOMO-LUMO): The exact energy gap and orbital distributions.

Natural Bond Orbital (NBO) and Mulliken Charge Analyses: The charge distribution and orbital interactions.

Non-Linear Optical (NLO) Properties: The hyperpolarizability and other NLO parameters.

The absence of such specific data highlights a gap in the current scientific literature and suggests an opportunity for future research. A dedicated computational study using Density Functional Theory (DFT) on this compound would be necessary to generate the detailed and accurate information required for the requested article.

Computational and Theoretical Chemistry Studies

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of the close contacts between neighboring molecules. For 5-Chloro-2-hydroxy-3-methylbenzoic acid, a Hirshfeld analysis would partition the crystal space to elucidate the contributions of various types of interactions that stabilize the crystal structure.

The analysis generates three-dimensional (3D) Hirshfeld surfaces mapped with properties like dnorm, which highlights close intermolecular contacts, and two-dimensional (2D) "fingerprint plots" that summarize these interactions. The red spots on a dnorm surface indicate close-contact interactions, which are primarily responsible for significant hydrogen bonding. doi.org

A projected breakdown of the contributions of the most significant intermolecular contacts to the Hirshfeld surface area is presented in the table below.

| Interaction Type | Projected Contribution (%) | Description |

| H···H | ~45-55% | Represents van der Waals forces and is typically the largest contributor. |

| O···H / H···O | ~15-25% | Corresponds to strong intermolecular and intramolecular hydrogen bonds. |

| C···H / H···C | ~10-15% | Relates to weaker C-H···π interactions. |

| Cl···H / H···Cl | ~5-10% | Arises from the presence of the chlorine substituent. |

| Other (Cl···O, C···C, etc.) | ~1-5% | Minor contributions from other van der Waals and electrostatic interactions. |

Structure-Activity Relationships (SAR) based on Molecular Structure (Non-Biological Context)

In a non-biological context, structure-activity relationship (SAR) studies of this compound focus on how its specific arrangement of functional groups influences its physicochemical properties, such as acidity, crystal packing, and spectroscopic characteristics. The interplay between the electron-withdrawing chloro group and the electron-donating hydroxyl and methyl groups dictates the electronic distribution within the molecule and its subsequent behavior.

The conformation of this compound is largely influenced by the substituents on the benzene (B151609) ring. The molecule is generally planar, a feature that is stabilized by several factors. The inherent planarity of the sp²-hybridized carbon atoms of the benzene ring provides a rigid scaffold. The most significant conformational feature is the strong intramolecular hydrogen bond between the ortho-hydroxyl group and the carboxylic acid group, which locks the carboxyl group into a specific orientation relative to the ring. This interaction promotes planarity across the molecule. nih.gov

The substituents have distinct electronic effects:

-OH (Hydroxyl) Group: An electron-donating group through resonance, which increases electron density on the ring.

-CH₃ (Methyl) Group: An electron-donating group through induction.

-Cl (Chloro) Group: An electron-withdrawing group through induction but weakly electron-donating through resonance.

-COOH (Carboxylic Acid) Group: A strong electron-withdrawing group.

The collective electronic effects of these substituents modulate the bond lengths and angles within the aromatic ring. Furthermore, steric hindrance between the methyl group at position 3 and the carboxylic acid group at position 2 can cause a slight twist of the carboxyl group out of the plane of the benzene ring, although this effect is often counteracted by the stabilizing intramolecular hydrogen bond.

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site (a halogen bond acceptor). nih.gov This interaction arises from a region of positive electrostatic potential, known as a σ-hole, on the outer side of the halogen atom along the extension of the covalent bond. nih.gov

A defining structural characteristic of this compound, as with other salicylic (B10762653) acid derivatives, is the formation of a strong intramolecular hydrogen bond. chemistryguru.com.sg This bond occurs between the hydrogen atom of the hydroxyl group at the C2 position and the carbonyl oxygen atom of the carboxylic acid group at the C1 position. This interaction results in the formation of a stable six-membered ring, which is described by the graph-set notation S(6). nih.gov This intramolecular bond is a dominant feature that significantly influences the molecule's chemical properties and conformation.

In the solid state, benzoic acid derivatives typically form centrosymmetric dimers through intermolecular hydrogen bonds between their carboxylic acid groups. nih.gov Two molecules of this compound are expected to associate via a pair of O-H···O hydrogen bonds, linking the carboxylic acid moieties. This interaction creates a characteristic eight-membered ring motif, denoted by the graph-set notation R²₂(8). nih.gov This dimerization is a robust and common supramolecular synthon that often dictates the primary crystal packing arrangement. These dimers then further assemble into a three-dimensional structure through weaker interactions like C-H···O contacts and the halogen bonds discussed previously.

The geometric parameters for these hydrogen bonds, based on data from the closely related compound 5-chloro-2-hydroxybenzoic acid, are summarized below. nih.gov

| Bond (D–H···A) | D–H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Motif | Type |

| O-H···O | ~0.87 | ~1.80 | ~2.61 | ~154 | S(6) | Intramolecular |

| O-H···O | ~0.93 | ~1.76 | ~2.69 | ~175 | R²₂(8) | Intermolecular (Dimer) |

Environmental Transformation and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation, driven by physical and chemical factors in the environment, plays a crucial role in the breakdown of organic compounds. For 5-Chloro-2-hydroxy-3-methylbenzoic acid, specific data on these processes are not available in published scientific literature.

Photodegradation Potential

Photodegradation, the breakdown of molecules by light, is a primary abiotic degradation pathway for many aromatic compounds. However, no studies were identified that specifically investigate the photodegradation of this compound. Research on other chlorinated benzoic acids suggests that factors such as pH and the presence of photosensitizing substances can influence the rate of degradation. For instance, the photodegradation of 2-chlorobenzoic acid has been studied in the presence of TiO2, demonstrating the potential for photocatalytic breakdown under certain conditions. nih.gov Without specific experimental data for this compound, its susceptibility to photolysis and the potential transformation products remain unknown.

Hydrolysis Pathways

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of the chloro- and hydroxyl- substituents on the benzene (B151609) ring of this compound towards hydrolysis under typical environmental pH conditions has not been reported in the scientific literature. Therefore, the potential for hydrolysis to contribute to its environmental degradation is currently undetermined.

Biotransformation and Microbial Metabolism

The transformation of chemical compounds by microorganisms is a critical component of their environmental fate. Despite the importance of microbial metabolism in the breakdown of aromatic compounds, there is a significant lack of research focused specifically on this compound.

Reductive Dehalogenation Processes

Reductive dehalogenation, the removal of a halogen atom with the concurrent addition of electrons, is a key microbial process in the anaerobic degradation of chlorinated aromatic compounds. epa.gov Studies on analogs like 3-chlorobenzoate (B1228886) have shown that this process can be carried out by specific microbial consortia. nih.govnih.gov However, no research has been published that documents the reductive dehalogenation of this compound by any microbial species or consortium.

Carboxylation and Dehydroxylation Pathways

Microbial pathways involving the addition (carboxylation) or removal (decarboxylation and dehydroxylation) of functional groups are known for various benzoic acid derivatives. nih.govlibretexts.org These transformations can alter the toxicity and subsequent degradability of the parent compound. There is currently no available scientific literature describing the carboxylation or dehydroxylation of this compound as a microbial metabolic pathway.

Ring Cleavage Mechanisms (e.g., meta fission pathway)

The cleavage of the aromatic ring is a central step in the complete mineralization of benzene-derived compounds by microorganisms. Pathways such as the meta-fission pathway are well-documented for the degradation of various substituted catechols. core.ac.uk This pathway involves the enzymatic cleavage of the bond between two hydroxylated carbon atoms. While the degradation of other chloroaromatic compounds has been shown to proceed via ring cleavage, there are no specific studies demonstrating the ring cleavage of this compound or its metabolic intermediates by microbial enzymes.

Oxidation of Methyl Group in Microbial Metabolism

The microbial metabolism of this compound, a substituted aromatic compound, often commences with the enzymatic oxidation of the methyl group. This initial attack is a crucial detoxification and degradation step, converting the methyl group into a more reactive functional group, which facilitates further breakdown of the aromatic ring. This oxidative pathway is a common strategy employed by various soil and water microorganisms to utilize aromatic compounds as a source of carbon and energy.

The enzymatic machinery responsible for this initial oxidation typically involves monooxygenases or dioxygenases. These enzymes catalyze the incorporation of oxygen atoms into the methyl group, leading to the formation of a primary alcohol (hydroxymethyl group). This alcohol can be further oxidized to an aldehyde and then to a carboxylic acid. This series of reactions effectively transforms the relatively inert methyl group into a functional group that can be more readily processed in central metabolic pathways.

While direct studies on this compound are limited, research on analogous chlorinated and methylated aromatic compounds provides insights into the potential metabolic pathways. For instance, the degradation of similar compounds often proceeds through the formation of catecholic intermediates, which are then subject to ring cleavage. The initial oxidation of the methyl group is a prerequisite for these subsequent degradation steps.

Factors Influencing Environmental Fate

The environmental persistence and transformation of this compound are not solely dependent on the presence of capable microorganisms but are also significantly influenced by the physicochemical conditions of the environment.

pH and Redox State Influence

The pH of the soil and water plays a pivotal role in the bioavailability and microbial degradation of chlorinated aromatic acids. Soil pH can affect the growth and metabolic activity of degrading microorganisms, with most preferring neutral to slightly alkaline conditions. For instance, the degradation of the organophosphate insecticide chlorpyrifos (B1668852) was found to be more efficient in soils with a pH of 6.7 or higher. nih.gov The pH also influences the ionization state of the carboxylic acid group, which can impact its transport across microbial cell membranes and its interaction with degradative enzymes.

Specific Microbial Community Roles

The transformation of this compound is ultimately carried out by specific microbial communities possessing the necessary enzymatic capabilities. While a single microbial species may be capable of degrading the compound, complete mineralization often requires the synergistic action of a microbial consortium. frontiersin.org In such consortia, different members carry out sequential steps of the degradation pathway, preventing the accumulation of potentially toxic intermediates.

Genera such as Pseudomonas, Arthrobacter, and various fungi have been identified as key players in the degradation of chlorinated and methylated aromatic compounds. nih.govresearchgate.net For example, an Arthrobacter species was shown to utilize 4-chlorobenzoate (B1228818) as its sole carbon and energy source by initiating degradation through dehalogenation. nih.gov The composition and metabolic potential of the microbial community in a given environment are therefore crucial determinants of the rate and extent of this compound degradation. The presence of a diverse and adapted microbial population can significantly enhance the natural attenuation of this compound in contaminated ecosystems.

Below is a table summarizing the key factors influencing the environmental fate of chlorinated aromatic compounds like this compound.

| Factor | Influence on Degradation | Optimal Conditions (General) |

| pH | Affects microbial growth, enzyme activity, and compound bioavailability. | Neutral to slightly alkaline (pH 6.5-8.0) for many degrading bacteria. |

| Redox Potential (Eh) | Determines whether aerobic or anaerobic pathways prevail. | Aerobic conditions generally favor faster and more complete degradation. |

| Microbial Community | The presence of specific degraders and consortia is essential for transformation. | Diverse and adapted communities with synergistic metabolic capabilities. |

| Nutrient Availability | Essential for microbial growth and metabolism. | Sufficient levels of nitrogen, phosphorus, and other essential nutrients. |

| Temperature | Influences microbial growth rates and enzyme kinetics. | Mesophilic range (20-40°C) is often optimal for environmental biodegradation. |

Applications in Chemical Synthesis and Materials Science

A Pivotal Intermediate in the Synthesis of Complex Organic Molecules

5-Chloro-2-hydroxy-3-methylbenzoic acid serves as a crucial building block in the field of organic chemistry. Its multifunctional nature allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of intricate molecular structures. The presence of the carboxylic acid, hydroxyl, and chloro groups on the benzene (B151609) ring provides multiple reaction sites for chemists to exploit.

A Precursor for Diverse Benzoic Acid Derivatives

The fundamental structure of this compound allows it to be a precursor for a wide range of other benzoic acid derivatives. researchgate.net The existing functional groups can be chemically modified to introduce new functionalities, thereby creating novel compounds with potentially unique properties. For instance, the carboxylic acid group can be converted into esters, amides, or acid halides, while the hydroxyl group can undergo etherification or esterification. These transformations are foundational in medicinal chemistry and drug discovery, where even small molecular changes can significantly impact a compound's biological activity. preprints.org

A Foundation for Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in pharmaceuticals and materials science. Substituted salicylic (B10762653) acids, a class to which this compound belongs, are recognized as valuable substrates for the synthesis of heterocyclic structures like benzoxazepines. nih.gov These compounds are known to exhibit a wide range of biological activities, including anti-inflammatory effects. nih.gov The strategic placement of the hydroxyl and carboxylic acid groups in this compound makes it a suitable candidate for cyclization reactions to form various heterocyclic ring systems.

Potential Contributions to Agrochemical Synthesis

Substituted benzoic acids are integral to the development of modern agrochemicals. researchgate.net While specific applications of this compound in this sector are not widely reported, its structural motifs are found in various pesticides and herbicides. For example, 2-amino-5-chloro-3-methylbenzoic acid is a key intermediate in the synthesis of the broad-spectrum insecticide chlorantraniliprole. google.compatsnap.com This highlights the potential for the closely related this compound to serve as a precursor or building block in the synthesis of new and effective crop protection agents.

Applications in the Realm of Dye Chemistry

The structural characteristics of this compound suggest its utility as an intermediate in the synthesis of dyes. Azo dyes, a major class of synthetic colorants, are often synthesized from aromatic amines and phenols. ontosight.ai The hydroxyl group on the benzene ring of this compound makes it a potential coupling component in the formation of azo dyes. Furthermore, related fluorinated benzoic acid derivatives are known to be used in the synthesis of phthalides, which are bicyclic heterocycles used in dyes and fungicides. ossila.com

Prospects in the Development of Advanced Materials

The field of materials science is constantly seeking novel organic molecules with specific properties for the creation of advanced materials. While direct applications of this compound in this area are not well-documented, its potential as a monomer or a precursor for more complex building blocks is noteworthy. The rigidity of the benzene ring, combined with the reactive functional groups, could be exploited in the synthesis of polymers, organic frameworks, or other materials with tailored electronic, optical, or thermal properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-2-hydroxy-3-methylbenzoic acid, and how can reaction conditions be optimized?

- Methodology :

- Start with 3-methylsalicylic acid (2-hydroxy-3-methylbenzoic acid) as the precursor. Chlorination can be achieved using Cl₂ gas in acetic acid under controlled temperature (40–60°C) to avoid over-chlorination .

- Alternative: Use SOCl₂ for chlorination of the methyl-substituted benzoic acid derivative, followed by hydroxylation via hydrolysis under alkaline conditions (e.g., NaOH, 80°C) .

- Optimization : Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) and adjust stoichiometry to minimize byproducts like polychlorinated derivatives.

Q. What analytical techniques are critical for characterizing purity and structural confirmation?

- Methodology :

- NMR Spectroscopy : Use ¹H and ¹³C NMR in DMSO-d₆ to identify substituents. The hydroxyl (-OH) proton typically appears as a broad singlet (~δ 10–12 ppm), while the methyl group resonates at δ 2.1–2.5 ppm .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%). Mobile phase: methanol/water (70:30) with 0.1% formic acid .

- Melting Point : Compare observed mp (e.g., 143–147°C) to literature values to confirm crystallinity .

Q. How can recrystallization protocols be tailored to improve yield and purity?

- Methodology :

- Solvent selection: Use ethanol/water (4:1) for high solubility at elevated temperatures and gradual cooling to 4°C for crystal formation .

- Add activated charcoal during heating to adsorb colored impurities, followed by hot filtration.

Advanced Research Questions

Q. How do steric and electronic effects of the methyl and chloro substituents influence reactivity in esterification or amidation reactions?

- Methodology :

- Steric Effects : The 3-methyl group hinders nucleophilic attack at the carboxylic acid, requiring catalysts like DCC (N,N'-dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) to activate the carbonyl .

- Electronic Effects : The electron-withdrawing chloro group increases electrophilicity of the carbonyl, accelerating reactions with amines (e.g., benzamide formation) under mild conditions (rt, 12 h) .

- Monitoring : Use FTIR to track carbonyl (C=O) stretch reduction (~1700 cm⁻¹ → 1650 cm⁻¹ for amides).

Q. How can conflicting solubility data in polar vs. non-polar solvents be resolved?

- Methodology :

- Contradiction Analysis : If solubility in DMSO (high) conflicts with low solubility in hexane, validate via saturation concentration tests at 25°C. Use UV-Vis spectroscopy to quantify dissolved compound .

- pH-Dependent Solubility : Test solubility in buffered solutions (pH 2–10). The hydroxyl group deprotonates above pH 5, increasing aqueous solubility .

Q. What computational strategies predict biological activity or binding interactions of this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). The chloro and methyl groups may occupy hydrophobic pockets, while the hydroxyl forms hydrogen bonds .

- DFT Calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

Q. How can stability under varying pH and temperature conditions be systematically evaluated?

- Methodology :

- Accelerated Degradation Studies : Incubate the compound in buffers (pH 3, 7, 9) at 40°C for 14 days. Analyze degradation products via LC-MS (e.g., [M+H]⁺ = 200.5 m/z for decarboxylated derivatives) .

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition onset temperature to guide storage recommendations (e.g., store at 0–6°C for long-term stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.